

LysoTracker Green DND-26: A Technical Guide for Monitoring Acidic Organelles

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Compound of Interest

Compound Name: **Green DND-26**

Cat. No.: **B15554350**

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This guide provides an in-depth overview of LysoTracker **Green DND-26**, a fluorescent probe for labeling and tracking acidic organelles, primarily lysosomes, in live cells. We will delve into its mechanism of action, key applications, detailed experimental protocols, and data interpretation, offering a comprehensive resource for researchers in cell biology and drug development.

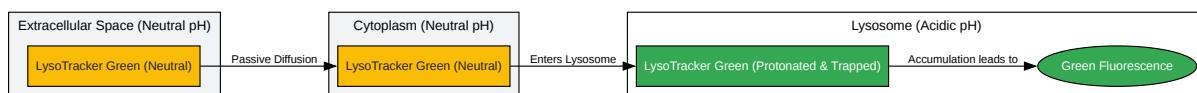
Introduction to LysoTracker Green DND-26

LysoTracker **Green DND-26** is a cell-permeant, green fluorescent dye designed for the selective accumulation in acidic compartments within living cells.^{[1][2][3][4]} Its utility stems from its ability to cross cell membranes in a neutral state and become protonated and trapped within the acidic lumen of organelles like lysosomes and late endosomes.^{[2][5][6]} This accumulation leads to a bright fluorescent signal, enabling real-time imaging and analysis of lysosomal dynamics.^[1] The fluorescence of LysoTracker **Green DND-26** is largely independent of pH within the acidic range, making it a reliable marker for tracking these organelles.^[4]

Mechanism of Action

The functionality of LysoTracker probes is based on their chemical structure, which includes a fluorophore linked to a weak base.^{[2][5][6]} This design allows for a straightforward and effective method for labeling acidic organelles.

- Cell Permeability: At neutral pH, the weak base component is only partially protonated, rendering the molecule neutral and capable of freely diffusing across the plasma membrane into the cytoplasm.[2][5]
- Selective Accumulation: Once inside the cell, the probe diffuses into various compartments. Within acidic organelles (pH 4.5-5.5), the low pH environment causes the weak base to become fully protonated.[1]
- Signal Generation: This protonation results in a charged molecule that can no longer readily cross the organellar membrane, leading to its accumulation and a concentrated fluorescent signal.[2][5]



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Figure 1. Mechanism of Lysotracker **Green DND-26** accumulation in acidic organelles.

Quantitative Data

For reproducible and accurate experimental design, it is crucial to understand the quantitative properties of Lysotracker **Green DND-26**.

Table 1: Physical and Spectral Properties

Property	Value	Reference
Molecular Formula	C18H25BF2N4O	[1][4]
Molecular Weight	362.23 g/mol	[1][4]
Excitation Maximum	504 nm	[2][3][5][7][8][9]
Emission Maximum	511 nm	[2][3][5][7][8][9]
Recommended Filter Set	FITC	[2][5][7]
Solvent	DMSO	[3][10]

Table 2: Recommended Working Concentrations and Conditions

Application	Recommended Concentration	Incubation Time	Temperature	Reference
Live Cell Imaging	50-75 nM	15-30 minutes	37°C	[7][11]
Flow Cytometry	50-100 nM	15-45 minutes	37°C	[7][12]
Stock Solution	1 mM in DMSO	N/A	-20°C	[3][10]

Experimental Protocols

The following are detailed protocols for the use of LysoTracker **Green DND-26** in common cell biology applications. It is important to note that this probe is intended for live-cell analysis and is not suitable for fixed cells, as fixation can compromise the acidic environment of the lysosomes.[3][8][10]

Live-Cell Imaging of Adherent Cells

This protocol is designed for visualizing acidic organelles in adherent cells using fluorescence microscopy.

Materials:

- LysoTracker **Green DND-26** (1 mM stock in DMSO)

- Complete cell culture medium (phenol red-free medium is recommended to reduce background)
- Phosphate-buffered saline (PBS)
- Coverslips or imaging-grade culture dishes
- Fluorescence microscope with a FITC filter set

Procedure:

- Cell Seeding: Seed adherent cells on coverslips or in imaging dishes and culture until they reach the desired confluence.
- Prepare Staining Solution: Warm the complete culture medium to 37°C. Dilute the 1 mM LysoTracker **Green DND-26** stock solution to a final working concentration of 50-75 nM in the pre-warmed medium. For a 50 nM solution, dilute the stock 1:20,000.[\[3\]](#)[\[10\]](#)
- Cell Staining: Remove the existing culture medium from the cells and add the pre-warmed staining solution.
- Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[\[7\]](#) The optimal incubation time may vary depending on the cell type.
- Washing (Optional): For clearer imaging, the staining solution can be removed and replaced with fresh, pre-warmed medium or PBS.
- Imaging: Image the cells immediately using a fluorescence microscope equipped with a FITC filter set.[\[3\]](#)[\[10\]](#)

Analysis of Acidic Organelles by Flow Cytometry

This protocol allows for the quantitative analysis of lysosomal content in suspension cells or trypsinized adherent cells.

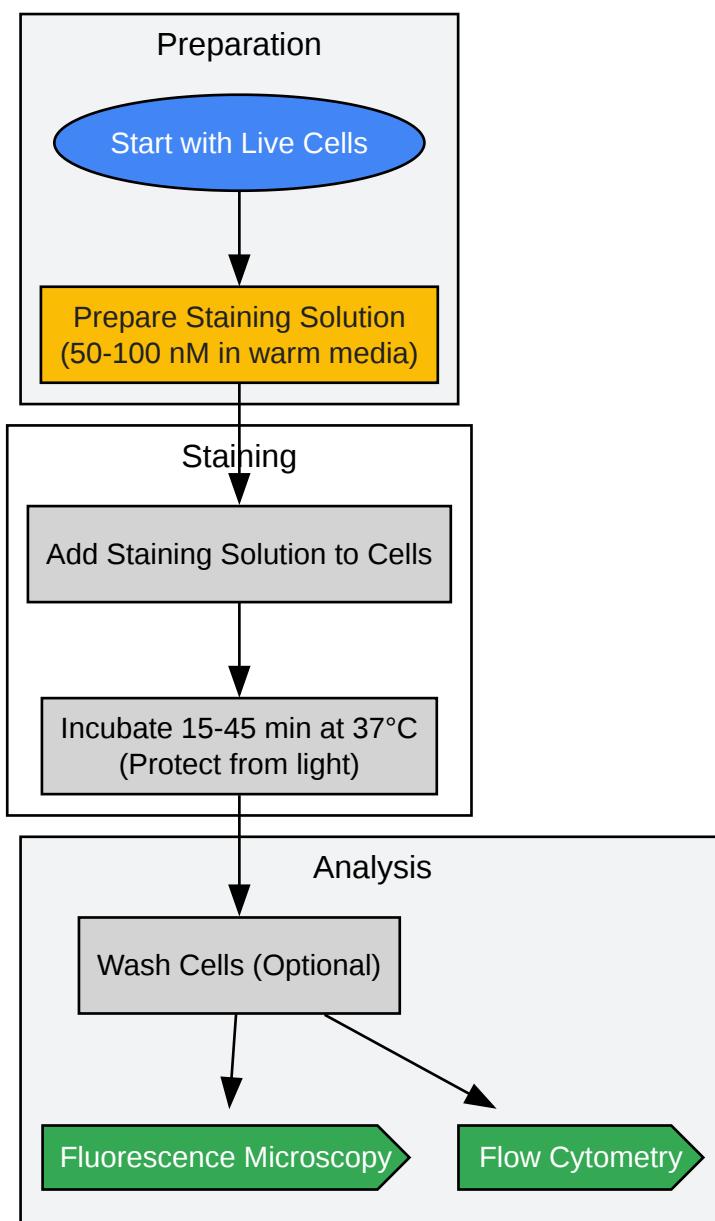
Materials:

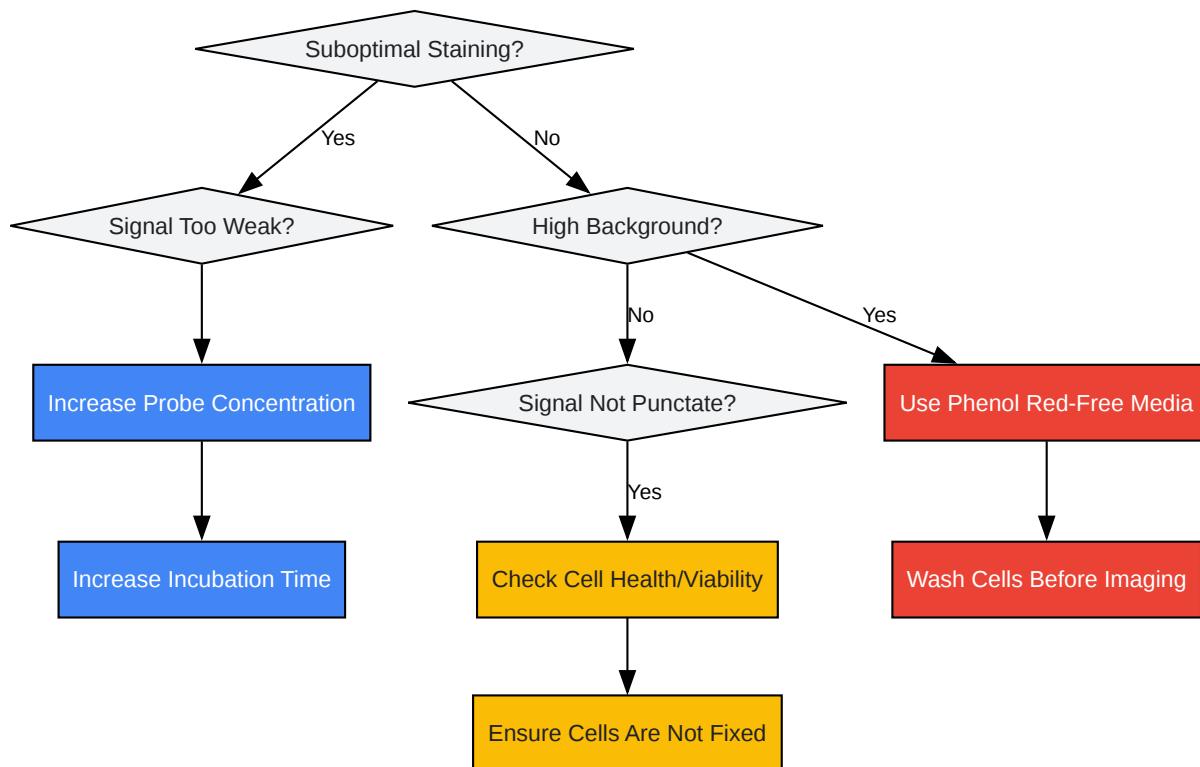
- LysoTracker **Green DND-26** (1 mM stock in DMSO)

- Complete cell culture medium or appropriate buffer
- FACS tubes
- Flow cytometer

Procedure:

- Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1×10^6 cells/mL in complete culture medium.
- Prepare Staining Solution: Dilute the 1 mM LysoTracker **Green DND-26** stock solution to a final working concentration of 50-100 nM in pre-warmed medium.[\[7\]](#)
- Cell Staining: Add the staining solution to the cell suspension.
- Incubation: Incubate for 15-45 minutes at 37°C, protected from light.[\[7\]](#)[\[12\]](#)
- Washing: Centrifuge the cells to pellet them, aspirate the supernatant, and resuspend in fresh, pre-warmed medium or buffer.[\[6\]](#)
- Analysis: Analyze the cells on a flow cytometer using the appropriate laser and emission filter for FITC or GFP.



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- To cite this document: BenchChem. [LysoTracker Green DND-26: A Technical Guide for Monitoring Acidic Organelles]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15554350#green-dnd-26-as-a-marker-for-acidic-organelles>]

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